3-(4-Propoxyphenyl)pyrrolidine-2,5-dione
Description
3-(4-Propoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a propoxy-substituted phenyl group attached to the pyrrolidine ring. This structural motif is critical for its pharmacological properties, including enzyme inhibition and receptor modulation. Pyrrolidine-2,5-diones are widely studied for their diverse biological activities, such as anti-inflammatory, antimicrobial, and neuropharmacological effects.
Properties
IUPAC Name |
3-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-7-17-10-5-3-9(4-6-10)11-8-12(15)14-13(11)16/h3-6,11H,2,7-8H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUMXPMEIFGRPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propoxyphenyl)pyrrolidine-2,5-dione can be achieved through various methods. One common approach involves the nucleophilic acyl substitution of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with nucleophiles like amines or amides . Another method includes the rearrangement reactions of 3-substituted coumarins with nitromethane . These reactions typically occur under mild conditions and do not require special reagents or high temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent evaporation, purification through recrystallization, and extraction with organic solvents .
Chemical Reactions Analysis
Types of Reactions
3-(4-Propoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while nitration can introduce nitro groups onto the aromatic ring .
Scientific Research Applications
3-(4-Propoxyphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to various biological targets, influencing their activity. For instance, it may inhibit enzymes or interact with receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Key Findings from Comparative Studies
Substituent Effects on Bioactivity
- Propoxy vs. Methoxy : The propoxy group in 3-(4-Propoxyphenyl)pyrrolidine-2,5-dione confers greater lipophilicity than methoxy analogs, enhancing blood-brain barrier penetration and receptor affinity in neurological targets .
- Chlorobenzylamino Substitution: The addition of a chlorobenzylamino group (as in ) significantly increases binding affinity to serotonin receptors (Ki = 12 nM vs. 45 nM for the parent compound) .
- Piperazine and Morpholine Moieties : Compounds like 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione exhibit selective binding to dopamine D₂ receptors, suggesting applications in schizophrenia treatment .
Metabolic Stability
- Methoxy Derivatives : Shorter metabolic half-life (t₁/₂ = 2.1 hours) compared to propoxy derivatives (t₁/₂ = 4.8 hours) due to faster hepatic oxidation .
- Benzylpiperazine Derivatives : Enhanced metabolic stability (t₁/₂ = 6.5 hours) due to steric hindrance from the benzyl group, making them candidates for sustained-release formulations .
Case Studies
- Antimicrobial Activity : this compound showed moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), outperforming methoxy analogs (MIC = 64 µg/mL) .
- Neuropharmacological Potential: The fluorophenylpiperazine derivative () demonstrated 70% inhibition of dopamine reuptake in vitro, comparable to sertraline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
